2-(2-Phenylethenyl)-4H-furo[3,2-B]indole
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Overview
Description
2-(2-Phenylethenyl)-4H-furo[3,2-B]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in various natural products. This compound features a unique structure that combines an indole moiety with a furan ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole typically involves the cyclization of appropriate precursors. One common method includes the use of Grignard reagents, where 5-formyl-1-methylindolines react with benzyl-magnesium chloride, followed by dehydration to form the desired indole derivative . Another approach involves the Fischer indole synthesis, where phenylhydrazones undergo cyclization in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)-4H-furo[3,2-B]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-(2-Phenylethenyl)-4H-furo[3,2-B]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole involves its interaction with specific molecular targets. For example, as a SERM, it can bind to estrogen receptors and modulate their activity, leading to various physiological effects . The compound may also interact with other cellular pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: This compound is structurally similar but lacks the furan ring.
5-(2-Phenylethenyl)indoline: This compound is a precursor to 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole and shares some chemical properties.
Uniqueness
This compound is unique due to its combined indole and furan structure, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
61082-85-7 |
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Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-(2-phenylethenyl)-4H-furo[3,2-b]indole |
InChI |
InChI=1S/C18H13NO/c1-2-6-13(7-3-1)10-11-14-12-17-18(20-14)15-8-4-5-9-16(15)19-17/h1-12,19H |
InChI Key |
ASRHNKLDYLMKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(O2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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